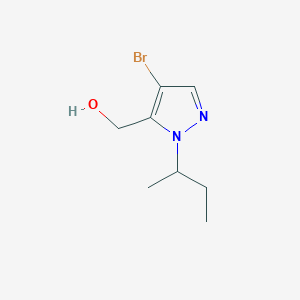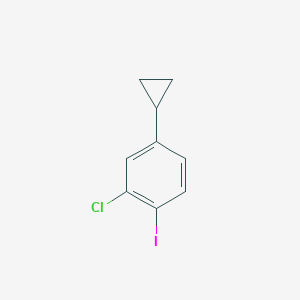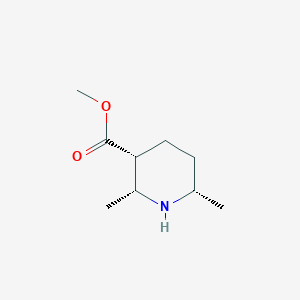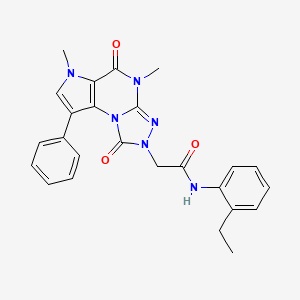![molecular formula C22H16ClN3O2 B2612441 2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034506-03-9](/img/structure/B2612441.png)
2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple aromatic rings, including a naphthoyl group and a dipyridopyrimidinone group. It also has a chloro substituent. The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings and a heterocyclic core. The chloro substituent would likely have a significant impact on the compound’s reactivity and possibly its orientation in three-dimensional space .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of its functional groups and substituents. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the chloro substituent could potentially be replaced by other groups in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Synthesis and Structural Characterization
Halogenated Pyrimidinones Synthesis : Molnár et al. (2009) described the synthesis of halogenated pyrimidin-4-ones, including processes that could relate to compounds with similar structures to 2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one. This research provides insight into thermal cyclization and decarboxylation methods for creating complex halogenated heterocycles (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).
Substituted Pyrimidin-4-ones : Ferrarini et al. (1983) explored the condensation of substituted 2-aminopyridines with δ-ketocarboxylic esters, leading to the formation of substituted pyrido[1,2-a]pyrimidin-4-ones. This research could be relevant for understanding the chemical behavior and synthesis pathways of naphthoyl-chloro-dihydropyrimidinones (Ferrarini, Mori, Livi, Biagi, & Marini, 1983).
Potential Biological Activities
Cholinesterase and Aβ-Aggregation Inhibition : Mohamed et al. (2011) reported on the development of N-(naphth-1-ylmethyl)pyrimidin-4-amines and their derivatives, showing dual cholinesterase inhibition and Aβ-aggregation inhibition, which are significant for Alzheimer's disease research. This demonstrates the therapeutic potential of structurally complex pyrimidinones in neurodegenerative disease management (Mohamed, Yeung, Rao, 2011).
Antitumor Activity : Insuasty et al. (2013) synthesized pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity, highlighting the relevance of naphthyridinone derivatives in cancer research. The study indicates that structurally related compounds could possess significant biological activities against various cancer cell lines (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-8-9-20-24-19-10-11-25(13-18(19)22(28)26(20)12-15)21(27)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIONMYZTUDQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B2612358.png)


![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)
![9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2612362.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B2612365.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B2612371.png)

amine](/img/structure/B2612373.png)
![6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid](/img/structure/B2612374.png)
![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)
